molecular formula C16H19N3O3 B2963664 N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 921516-16-7

N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

Katalognummer: B2963664
CAS-Nummer: 921516-16-7
Molekulargewicht: 301.346
InChI-Schlüssel: GAMYDPHHBOVUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is structurally related to various kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure, have been identified as potent and selective Met kinase inhibitors. These compounds, through modifications at specific positions, demonstrate improved potency and selectivity, indicating potential therapeutic applications in cancer treatment (Schroeder et al., 2009).

Serotonin Antagonists

Related compounds have been explored as serotonin antagonists. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine is a high-affinity ligand for 5-HT1A serotonin receptors. Structural modifications in similar compounds have led to improved selectivity and affinity, suggesting potential applications in neuropsychiatric disorder treatments (Raghupathi et al., 1991).

c-Met Kinase Inhibitors

Compounds structurally similar to this compound have been synthesized as potential c-Met kinase inhibitors. These compounds showed moderate to good antitumor activities, highlighting their potential as therapeutic agents against various cancers (Liu et al., 2020).

Dopamine Receptor Agents

Some analogues, like N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, have been studied for their binding affinities to dopamine D3 receptors. These findings can be relevant for developing new treatments for disorders related to dopamine dysfunction (Leopoldo et al., 2005).

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. This information is typically found in the compound’s Material Safety Data Sheet .

Eigenschaften

IUPAC Name

N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-4-10-17-16(21)15-13(22-2)11-14(20)19(18-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYDPHHBOVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.